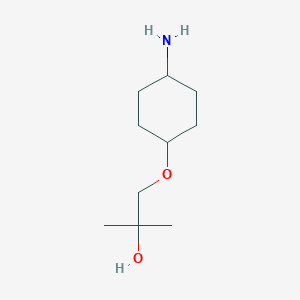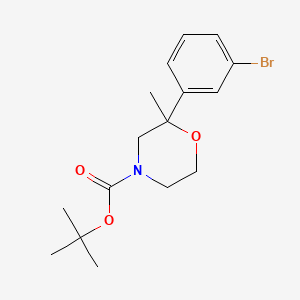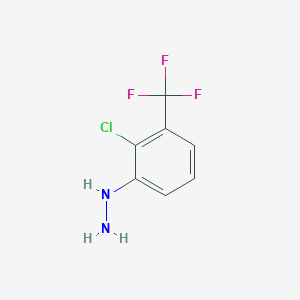
1-(2-Chloro-3-(trifluoromethyl)phenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-3-(trifluoromethyl)phenyl)hydrazine is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a hydrazine moiety attached to a benzene ring
准备方法
The synthesis of 1-(2-Chloro-3-(trifluoromethyl)phenyl)hydrazine typically involves the reaction of 2-chloro-3-(trifluoromethyl)nitrobenzene with hydrazine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired hydrazine derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-(2-Chloro-3-(trifluoromethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(2-Chloro-3-(trifluoromethyl)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(2-Chloro-3-(trifluoromethyl)phenyl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The exact pathways and targets are subjects of ongoing research.
相似化合物的比较
1-(2-Chloro-3-(trifluoromethyl)phenyl)hydrazine can be compared with similar compounds such as:
- 1-(2-Chloro-5-(trifluoromethyl)phenyl)hydrazine
- 4-(Trifluoromethyl)phenylhydrazine These compounds share structural similarities but differ in the position of the chloro and trifluoromethyl groups, which can influence their chemical reactivity and biological activities. The unique combination of substituents in this compound makes it distinct in terms of its chemical behavior and potential applications.
属性
分子式 |
C7H6ClF3N2 |
|---|---|
分子量 |
210.58 g/mol |
IUPAC 名称 |
[2-chloro-3-(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6ClF3N2/c8-6-4(7(9,10)11)2-1-3-5(6)13-12/h1-3,13H,12H2 |
InChI 键 |
SDIJOJMWAWVOQF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)NN)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



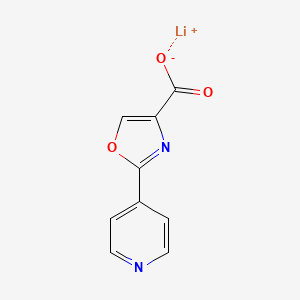
![8-fluoro-4-(pyridin-3-yl)-6-{1H-pyrrolo[2,3-b]pyridin-3-yl}quinoline](/img/structure/B13563878.png)
![N-Methyl-2-[4-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13563884.png)
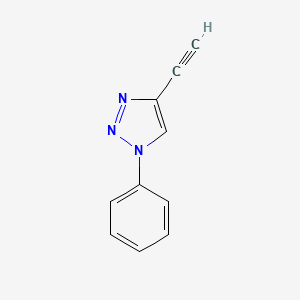
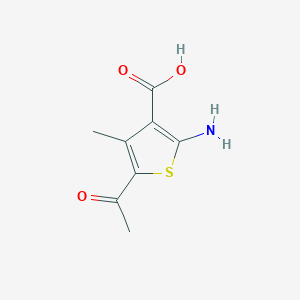
![tert-Butyl (1S,7R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate](/img/structure/B13563902.png)
![4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride](/img/structure/B13563905.png)
![2-fluoro-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13563907.png)
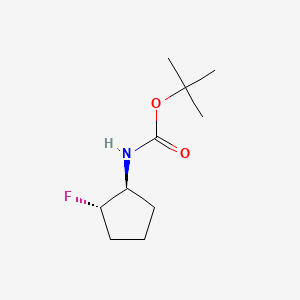
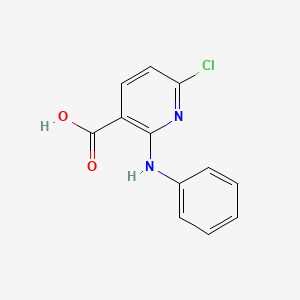
![{[3-(Iodomethyl)cyclobutoxy]methyl}benzene](/img/structure/B13563921.png)
